1-Methyl-4-vinylquinolin-2(1H)-one

Description

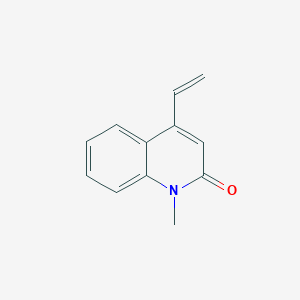

1-Methyl-4-vinylquinolin-2(1H)-one is a quinolinone derivative characterized by a methyl group at the N-1 position and a vinyl substituent at the C-4 position of the quinolinone scaffold. Quinolinones are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties .

Properties

CAS No. |

133363-53-8 |

|---|---|

Molecular Formula |

C12H11NO |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

4-ethenyl-1-methylquinolin-2-one |

InChI |

InChI=1S/C12H11NO/c1-3-9-8-12(14)13(2)11-7-5-4-6-10(9)11/h3-8H,1H2,2H3 |

InChI Key |

QBCAYCIEDOTWBG-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(=CC1=O)C=C |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)C=C |

Synonyms |

2(1H)-Quinolinone,4-ethenyl-1-methyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives exhibit varied pharmacological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 1-Methyl-4-vinylquinolin-2(1H)-one with structurally related compounds:

Substituent Position and Electronic Effects

- Its molecular weight (235.28 g/mol) and formula (C16H13NO) reflect increased lipophilicity compared to the vinyl analog .

- However, steric bulk may reduce binding affinity compared to the smaller methyl group in the target compound .

- 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one: The C-3 substituent (aminopyrimidinyl carbonyl) and C-4 hydroxyl group confer hydrogen-bonding capacity, contributing to antimicrobial activity (MIC values: 8–32 µg/mL against S. aureus and E. coli) .

Physicochemical Properties

- Solubility: Hydroxy-substituted analogs (e.g., 4-hydroxy-1-methylquinolin-2(1H)-one) exhibit higher aqueous solubility due to hydrogen bonding, whereas alkyl or aryl substituents (e.g., nonyl in 1-Methyl-2-nonylquinolin-4(1H)-one) increase logP values .

- Thermal Stability: Melting points vary widely; for example, 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one has a melting point of 289–290°C, attributed to strong intermolecular hydrogen bonding .

Data Table: Key Structural and Functional Comparisons

*Inferred data; direct evidence unavailable.

Research Findings and Implications

- Synthetic Flexibility: The vinyl group in this compound enables post-synthetic modifications (e.g., hydrogenation or polymerization), a feature absent in saturated or aryl-substituted analogs .

- Structure-Activity Relationship (SAR) : Antimicrobial potency correlates with substituent polarity and hydrogen-bonding capacity. For instance, hydroxy and carbonyl groups improve target binding, while alkyl chains enhance membrane penetration .

- Thermodynamic Stability: Crystallographic studies of analogs (e.g., 5,7-difluoro-3-heptyl-2-methylquinolin-4(1H)-one) reveal that fluorine substituents increase stability via C-F···H interactions, a property exploitable in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.